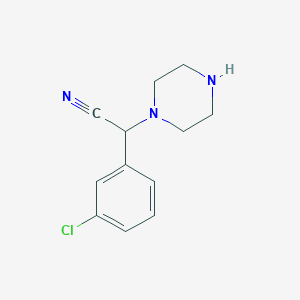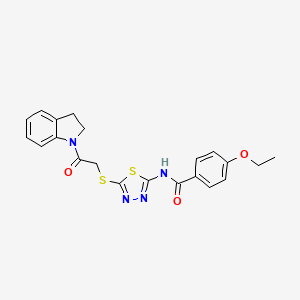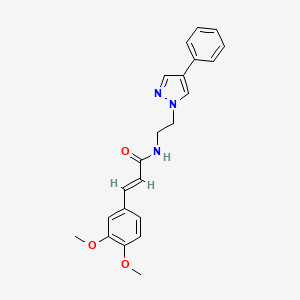![molecular formula C19H25N3O2 B2916691 3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2310157-08-3](/img/structure/B2916691.png)
3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPHP-2201 and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, found in cannabis. MPHP-2201 has shown promising results in various scientific studies and has the potential to be used in various applications.
作用机制
The mechanism of action of MPHP-2201 is not fully understood, but it is believed to work by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of various signaling pathways, which can lead to the various effects observed with MPHP-2201.
Biochemical and Physiological Effects:
MPHP-2201 has been shown to have various biochemical and physiological effects. In animal studies, MPHP-2201 has been shown to produce analgesic effects, reduce anxiety, and induce hypothermia. MPHP-2201 has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory conditions.
实验室实验的优点和局限性
MPHP-2201 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MPHP-2201 is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, the limitations of MPHP-2201 include its potential toxicity and the lack of knowledge about its long-term effects.
未来方向
There are several future directions for the study of MPHP-2201. One of the potential directions is the development of MPHP-2201 as a treatment for various conditions, such as chronic pain and anxiety. Another potential direction is the study of the long-term effects of MPHP-2201, which is currently unknown. The development of new synthetic cannabinoids based on the structure of MPHP-2201 is also a potential future direction. Finally, the use of MPHP-2201 as a tool for studying the endocannabinoid system and its role in various physiological processes is another potential future direction.
Conclusion:
In conclusion, MPHP-2201 is a novel compound with promising potential in various scientific fields. The synthesis of MPHP-2201 has been optimized, and the compound has been extensively studied for its potential applications in medicine, neuroscience, and cancer therapy. The mechanism of action of MPHP-2201 is not fully understood, but it is believed to work by binding to the CB1 and CB2 receptors in the endocannabinoid system. MPHP-2201 has several advantages for lab experiments, but its potential toxicity and the lack of knowledge about its long-term effects are limitations. There are several future directions for the study of MPHP-2201, including its development as a treatment for various conditions and the study of its long-term effects.
合成方法
The synthesis of MPHP-2201 involves the reaction of 4-methoxybenzoyl chloride with 2-(2-methylpyrazol-3-yl)piperidine in the presence of a base. The resulting product is then reduced using a reducing agent to obtain MPHP-2201. The synthesis of MPHP-2201 has been reported in various scientific journals, and the method has been optimized to obtain high yields of the product.
科学研究应用
MPHP-2201 has been extensively studied for its potential applications in various fields. In the field of medicine, MPHP-2201 has shown potential as a treatment for various conditions, such as chronic pain, anxiety, and depression. MPHP-2201 has also been studied for its potential use in cancer therapy. In addition, MPHP-2201 has been studied for its potential use in the field of neuroscience, where it has shown potential as a tool for studying the endocannabinoid system.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-17(12-13-20-21)18-5-3-4-14-22(18)19(23)11-8-15-6-9-16(24-2)10-7-15/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBGGZYHACTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)
![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)



![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)



![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)
